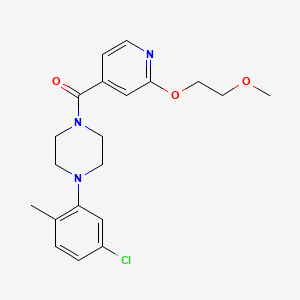
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone , identified by CAS number 2034430-88-9, is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a pyridine moiety. Its molecular formula is C18H24ClN3O2 with a molecular weight of approximately 389.9 g/mol. The structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034430-88-9 |
| Molecular Formula | C18H24ClN3O2 |
| Molecular Weight | 389.9 g/mol |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction between specific piperazine derivatives and pyridine-based reagents under controlled conditions. Common methods include:
- Mannich Reaction : This involves the condensation of formaldehyde, piperazine, and an appropriate pyridine derivative.
- Cyclization Reactions : These reactions can introduce the piperazine ring by cyclizing diamine derivatives with electrophilic partners.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds often possess significant antimicrobial properties. For instance, related compounds have been screened for their efficacy against various bacterial strains, demonstrating moderate to good activity. A study highlighted that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance bioactivity .
Anticancer Properties
Piperazine derivatives are also being explored for their anticancer properties. Research indicates that they may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Specific studies have documented the ability of similar compounds to induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Piperazine derivatives have been documented to exhibit affinity for serotonin receptors, which may influence mood and anxiety levels. This activity positions them as candidates for further investigation in psychopharmacology .
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes within biological systems:
- Receptor Binding : The compound may interact with serotonin receptors (e.g., 5-HT_1A), influencing neurotransmission.
- Enzyme Inhibition : It could act as an inhibitor of certain enzymes involved in metabolic pathways, impacting cellular functions.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antimicrobial Screening : A series of piperazine derivatives were synthesized and tested for antimicrobial activity, revealing that modifications could enhance efficacy against resistant strains .
- Cytotoxicity Assays : Research demonstrated that specific structural features contributed to increased cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .
- Neuropharmacological Studies : Investigations into the effects on serotonin receptors showed potential anxiolytic effects, warranting further exploration in therapeutic contexts .
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-15-3-4-17(21)14-18(15)23-7-9-24(10-8-23)20(25)16-5-6-22-19(13-16)27-12-11-26-2/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGDPCHALPQJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














